molecular formula C13H16BIO3 B13065775 2-Iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

2-Iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B13065775
M. Wt: 357.98 g/mol
InChI Key: ULHSWXYAZGCDOJ-UHFFFAOYSA-N
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Description

2-Iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features both an iodine atom and a boronic ester group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of an iodo-substituted benzaldehyde. One common method is the palladium-catalyzed borylation reaction, where the iodo-substituted benzaldehyde reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester group.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

    Substituted Benzaldehydes: From substitution reactions.

    Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

    Benzoic Acids and Benzyl Alcohols: From oxidation and reduction reactions, respectively.

Scientific Research Applications

2-Iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde largely depends on the type of reaction it undergoes. In coupling reactions, the boronic ester group forms a complex with the palladium catalyst, facilitating the formation of a new carbon-carbon bond

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both an iodine atom and a boronic ester group in 2-Iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde makes it a versatile compound in organic synthesis. It can participate in a wide range of reactions, making it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C13H16BIO3

Molecular Weight

357.98 g/mol

IUPAC Name

2-iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

InChI

InChI=1S/C13H16BIO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-8H,1-4H3

InChI Key

ULHSWXYAZGCDOJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)I)C=O

Origin of Product

United States

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